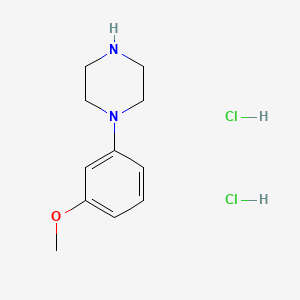

1-(3-Methoxyphenyl)piperazine dihydrochloride

Übersicht

Beschreibung

1-(3-Methoxyphenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H17ClN2O and a molecular weight of 228.72 g/mol . It is an arylpiperazine derivative, commonly used as an intermediate in the synthesis of various pharmaceuticals. This compound is known for its applications in treating depression and post-traumatic stress disorder .

Vorbereitungsmethoden

The synthesis of 1-(3-Methoxyphenyl)piperazine dihydrochloride can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the condensation of cyclohexanone with methyl bromoacetate, followed by N-deprotection leading to spontaneous amide bond formation . Industrial production methods often involve large-scale synthesis using these or similar routes, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The methoxy group and piperazine ring enable substitution reactions under controlled conditions. A documented example includes:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Alkylation with 1-bromo-3-chloropropane | K₂CO₃, tetrabutylammonium bromide (TBAB), acetone, 21 hours at reflux | 1-(2-Methoxyphenyl)piperazine derivatives | ~85% |

Key Observations :

- Halogen exchange (Cl → Br) occurs in the presence of NaI/KI catalysts .

- Excess reagents (e.g., 1-bromo-3-chloropropane) are removed via hexane washes .

Acid-Base Interactions

The dihydrochloride salt undergoes reversible protonation:

- Deprotonation : Treatment with NaOH (pH > 12) liberates the free base, extractable with chloroform .

- Reprotonation : Reacting the free base with HCl regenerates the dihydrochloride form .

Stability and Degradation

- Thermal Stability : Stable under GC analysis at temperatures up to 280°C, with retention time 5.491 min .

- Hydrolytic Sensitivity : Degrades in aqueous alkaline conditions, necessitating anhydrous handling .

Analytical Validation of Reaction Products

Validated LC-MS methods confirm reaction outcomes:

| Parameter | Value | Source |

|---|---|---|

| Linearity (HPLC) | R² = 0.990–0.999 for piperazine derivatives | |

| LOD/LOQ | 0.0042–1.419 ng/mL / 0.0126–4.257 ng/mL | |

| Intraday Precision | CV < 2.47% |

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxyphenyl)piperazine dihydrochloride is widely used in scientific research due to its versatile properties:

Chemistry: It serves as a building block in the synthesis of more complex molecules.

Biology: It is used in studies related to neurotransmitter systems due to its interaction with serotonin and dopamine receptors.

Industry: It is utilized in the development of new drugs and therapeutic agents.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxyphenyl)piperazine dihydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity and thereby influencing mood and behavior . This interaction helps alleviate symptoms of depression and anxiety by balancing neurotransmitter levels.

Vergleich Mit ähnlichen Verbindungen

1-(3-Methoxyphenyl)piperazine dihydrochloride can be compared with other piperazine derivatives such as:

1-(4-Methoxyphenyl)piperazine: Similar in structure but with a methoxy group at the para position, it also exhibits serotonergic and dopaminergic activity.

1-Benzylpiperazine: Known for its stimulant effects, it differs significantly in its pharmacological profile.

1-(3,4-Methylenedioxybenzyl)piperazine: Another derivative with psychoactive properties, often used recreationally.

The uniqueness of this compound lies in its specific substitution pattern and its targeted therapeutic applications in mental health.

Biologische Aktivität

1-(3-Methoxyphenyl)piperazine dihydrochloride (MPP+) is a synthetic compound belonging to the arylpiperazine class, which has garnered attention for its biological activities, particularly as a serotonin receptor modulator. This article reviews the biological activity of MPP+, highlighting its mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Profile

- Chemical Formula : C₁₁H₁₈Cl₂N₂O

- Molecular Weight : 265.18 g/mol

- Appearance : White to grey crystalline powder

- Melting Point : 201–204 °C

- CAS Number : 6968-76-9

Biological Mechanisms

This compound primarily acts as a modulator of serotonin receptors, specifically targeting the 5-HT (serotonin) receptor subtypes. Its biological activity is linked to several key mechanisms:

- Serotonin Receptor Modulation : MPP+ has been shown to exhibit binding affinity for various serotonin receptor subtypes, influencing neurotransmission and potentially affecting mood and anxiety disorders .

- Neurotoxicity Studies : As a derivative of MPTP, MPP+ has been extensively studied for its neurotoxic effects on dopaminergic neurons. Research indicates that MPP+ is metabolized by monoamine oxidase-B (MAO-B) to produce toxic byproducts that disrupt mitochondrial function, leading to neuronal death .

Research Findings and Case Studies

Several studies have highlighted the biological activity of MPP+:

Table 1: Summary of Biological Activities

Case Study Example

In a study examining the effects of MPP+ on rodent models of Parkinson's disease, researchers found that administration of MPP+ resulted in significant motor deficits and neurodegeneration similar to that observed in human patients. The study utilized behavioral assays and histological analysis to confirm the neurotoxic effects and the potential for using MPP+ as a model compound for drug discovery aimed at neuroprotection.

Comparative Analysis with Similar Compounds

The structural variations among piperazine derivatives significantly influence their biological activities. Below is a comparative analysis highlighting how different substituents affect receptor interactions:

Table 2: Comparison of Aryl-Piperazine Derivatives

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | Aryl-piperazine | Different position of methoxy group affects activity |

| 1-(4-Methoxyphenyl)piperazine | Aryl-piperazine | Similar pharmacological profile; different receptor interactions |

| Benzylpiperazine | Aryl-piperazine | Lacks methoxy group; differing biological activity |

| 1-(3-Trifluoromethylphenyl)piperazine | Aryl-piperazine | Fluorinated substituent alters electronic properties |

This comparison illustrates the importance of substituent positioning on the phenyl ring in modulating pharmacological profiles.

Safety and Handling

While specific toxicity data for MPP+ is limited, standard laboratory safety protocols should be observed when handling this compound. Personal protective equipment (PPE) such as gloves and safety glasses are recommended due to its irritant properties .

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13;;/h2-4,9,12H,5-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUNKQNESKRETR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219975 | |

| Record name | 1-(3-Methoxyphenyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6968-76-9 | |

| Record name | N-(3-Methoxyphenyl)piperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006968769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Methoxyphenyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxyphenyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-METHOXYPHENYL)PIPERAZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0T82QHG7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.